molecular formula C9H15N5O B1529507 5-amino-1-(piperidin-4-yl)-1H-imidazole-4-carboxamide CAS No. 1803596-20-4

5-amino-1-(piperidin-4-yl)-1H-imidazole-4-carboxamide

Cat. No. B1529507
M. Wt: 209.25 g/mol
InChI Key: OZBQPIMGEQMBGJ-UHFFFAOYSA-N
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Description

Typically, the description of a compound includes its molecular formula, molecular weight, and structural formula. It may also include the type of compound it is (e.g., organic, inorganic, polymer, etc.) and its role or use in scientific research or industry.



Synthesis Analysis

This involves understanding the methods used to synthesize the compound. It includes the starting materials, reaction conditions, and the yield of the product.



Molecular Structure Analysis

This involves determining the spatial arrangement of atoms in the compound and the chemical bonds that hold the atoms together. Techniques used can include X-ray crystallography, NMR spectroscopy, and mass spectrometry.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes understanding the reaction mechanism, the conditions under which the reaction occurs, and the products of the reaction.



Physical And Chemical Properties Analysis

This involves studying properties such as the compound’s melting point, boiling point, solubility, chemical stability, and reactivity.


Scientific Research Applications

Molecular Structure and Synthesis

  • 5-Amino-1-(2-hydroxyethyl)imidazole-4-carboxamide (AHIC) and 5-amino-1-(2-chloroethyl)-4-cyanoimidazole (ACCI) have been synthesized, showcasing different molecular geometries attributed to substituent variations at the imidazole ring. AHIC exhibits intramolecular hydrogen bonding, influencing its extended planar structural pattern (Banerjee et al., 1999).
  • The X-ray crystal and molecular structure of 5-Amino-1-(2,3:5,6-Di-O-isopropylidene-α-D-mannofuranosyl) imidazole-4-carboxamide (ADIMIC) reveals specific molecular conformations and intermolecular hydrogen bonding patterns (Briant et al., 1995).

Chemical Modification and Potential Applications

  • 5-Aminoimidazole-4-carboxamide (AICA) and its derivatives have been explored for modifications, such as 1-alkylation and conversion to 9-substituted guanines, demonstrating diverse chemical transformation potential (Alhede et al., 1991).
  • Synthesis of new 2-azaadenines and 2-azahypoxanthines from 4-diazo-4H-imidazoles using 5-Amino-1H-imidazole-4-carboxamide hydrochloride highlights its use as a precursor in synthesizing biologically active compounds (Andersen & Pedersen, 1986).

Biological Activities and Research

  • 5-Aminoimidazole-4-carboxamide derivatives exhibit antiproliferative properties, acting as tubulin inhibitors in biological studies, suggesting potential applications in cancer research (Krasavin et al., 2014).
  • Ribosidation of 4-Amino-imidazole-5-carboxamide by Escherichia coli indicates its role as a purine precursor, contributing to understanding metabolic pathways in microorganisms (Ben-Ishai et al., 1951).

Safety And Hazards

This involves understanding the safety precautions that need to be taken when handling the compound, its toxicity levels, and how to dispose of it safely.


Future Directions

This involves predicting or suggesting further studies that could be done with the compound, based on its properties and uses.


I hope this helps! If you have a different compound or a more specific question, feel free to ask!


properties

IUPAC Name

5-amino-1-piperidin-4-ylimidazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N5O/c10-8-7(9(11)15)13-5-14(8)6-1-3-12-4-2-6/h5-6,12H,1-4,10H2,(H2,11,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZBQPIMGEQMBGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1N2C=NC(=C2N)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301209387
Record name 1H-Imidazole-4-carboxamide, 5-amino-1-(4-piperidinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301209387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-amino-1-(piperidin-4-yl)-1H-imidazole-4-carboxamide

CAS RN

1803596-20-4
Record name 1H-Imidazole-4-carboxamide, 5-amino-1-(4-piperidinyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1803596-20-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Imidazole-4-carboxamide, 5-amino-1-(4-piperidinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301209387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-amino-1-(piperidin-4-yl)-1H-imidazole-4-carboxamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
B Tran, P Pichling, L Tenney, CM Connelly… - Cell chemical …, 2020 - cell.com
Riboswitches are mRNA domains that make gene-regulatory decisions upon binding their cognate ligands. Bacterial riboswitches that specifically recognize 5-aminoimidazole-4-…
Number of citations: 7 www.cell.com

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